molecular formula C9H13F2NO4 B1390200 1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid CAS No. 796882-45-6

1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid

Cat. No.: B1390200
CAS No.: 796882-45-6
M. Wt: 237.2 g/mol
InChI Key: FLCKECWKJDRFQF-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C9H13F2NO4 and its molecular weight is 237.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound 1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound this compound interacts with its targets, the amines, by adding a tert-butyloxycarbonyl (Boc) group to the amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as Boc-protection .

Biochemical Pathways

The biochemical pathway affected by this compound involves the protection of amines during organic synthesis . The Boc group serves as a protective barrier for the amine, preventing it from reacting with other substances in the mixture . This allows for selective reactions to occur in the presence of amines without the amines being affected .

Pharmacokinetics

As a protecting group in organic synthesis, it is likely that the compound has a high degree of stability and is resistant to metabolism until the Boc group is intentionally removed .

Result of Action

The molecular effect of the action of this compound is the protection of amines during organic synthesis . By adding a Boc group to the amine, the amine is shielded from reacting with other substances in the mixture . This allows for selective reactions to occur without affecting the amines .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . The addition of the Boc group to the amine occurs under aqueous conditions and requires a base . The removal of the Boc group can be accomplished with strong acids . Therefore, the efficacy and stability of the compound are dependent on the specific conditions of the reaction environment .

Properties

IUPAC Name

2,2-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO4/c1-7(2,3)16-6(15)12-8(5(13)14)4-9(8,10)11/h4H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCKECWKJDRFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669807
Record name 1-[(tert-Butoxycarbonyl)amino]-2,2-difluorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796882-45-6
Record name 1-[(tert-Butoxycarbonyl)amino]-2,2-difluorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(tert-butoxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid
Reactant of Route 2
1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid
Reactant of Route 3
1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid
Reactant of Route 5
1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid

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